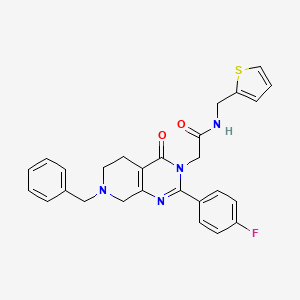

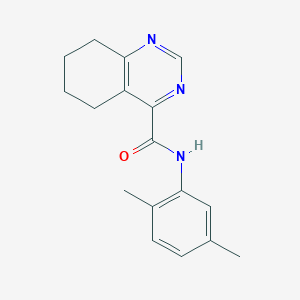

![molecular formula C12H22F2N2O2 B2365702 Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate CAS No. 1370606-56-6](/img/structure/B2365702.png)

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently in phase II clinical trials for the treatment of psoriasis and lupus.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of a related compound demonstrates its utility in achieving the desired stereochemistry in synthetic pathways, crucial for the development of nucleotide analogues with potential therapeutic applications (Ober et al., 2004).

Synthesis of Biologically Active Compounds

It also plays a role as an intermediate in synthesizing biologically active compounds such as osimertinib (AZD9291), indicating its significance in drug development. A study detailed a rapid synthetic method for producing a tert-butyl carbamate derivative, showcasing its importance in the pharmaceutical industry (Zhao et al., 2017).

Metalation and Alkylation Studies

Research into tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrates their potential for undergoing metalation and alkylation, highlighting their utility in preparing α-functionalized α-amino silanes. This study underlines the compound's versatility in synthetic chemistry, enabling the preparation of various silicon-containing organic molecules (Sieburth et al., 1996).

Mild and Efficient Synthesis Methods

Furthermore, tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be synthesized through a mild and efficient one-pot Curtius rearrangement, providing a versatile method for generating protected amines. This process is adaptable to a wide range of substrates, demonstrating the compound's broad applicability in synthesizing protected amino acids (Lebel & Leogane, 2005).

Propiedades

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFILIGMFQLCSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

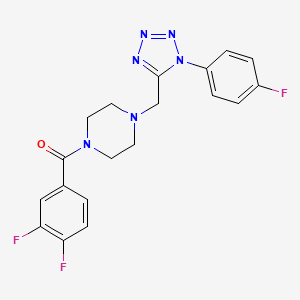

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)

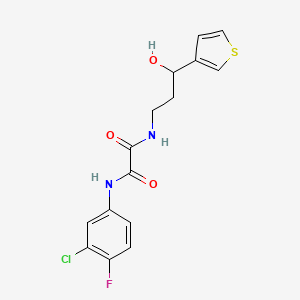

![6-(4-fluorobenzyl)-8-(4-methoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2365628.png)

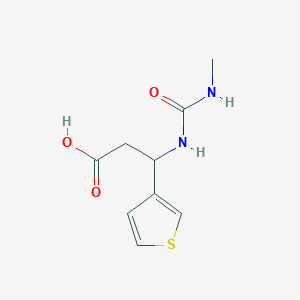

![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)

![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)

![6-(4-Ethoxyphenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2365636.png)

![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)